1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid
Description
1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a cyclopentylmethyl substituent. The cyclobutane ring confers rigidity, while the carboxylic acid group enables reactivity in synthetic and biological contexts.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(cyclopentylmethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c12-10(13)11(6-3-7-11)8-9-4-1-2-5-9/h9H,1-8H2,(H,12,13) |
InChI Key |
TXJGLFZHTUKNCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2(CCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with cyclopentylmethyl halides under specific conditions. One common method is the alkylation of cyclobutane-1-carboxylic acid with cyclopentylmethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The cyclobutane ring can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), electrophiles (e.g., alkyl halides)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated cyclobutane derivatives
Scientific Research Applications
1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the cyclobutane ring may interact with hydrophobic pockets within proteins, affecting their conformation and function .
Comparison with Similar Compounds
Aromatic vs. Aliphatic Substituents
- 1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid : The aliphatic cyclopentylmethyl group reduces aromatic interactions but improves metabolic stability compared to benzyl derivatives.
Ester and Carbamoyl Derivatives
- 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid (C₇H₁₀O₄, MW 158.15): The methoxycarbonyl group increases lipophilicity (logP ~1.2) and serves as a prodrug motif. Hydrolysis to the dicarboxylic acid is pH-dependent .
- 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid (C₇H₁₁NO₃, MW 157.17): The carbamoyl group enables hydrogen bonding, enhancing target binding in drug design. Its methyl group sterically restricts rotational freedom .
- 1-Carbamoylcyclobutane-1-carboxylic acid (C₆H₉NO₃, MW 159.14): The unsubstituted carbamoyl group increases polarity (logP ~-0.5), improving aqueous solubility for biological applications .
Heterocyclic and Sulfur-Containing Derivatives
Table 1: Key Properties of Cyclobutane-1-carboxylic Acid Derivatives
*logP values estimated via computational tools (e.g., ChemAxon).
Research Implications
The substituent on the cyclobutane ring critically dictates applications:
- Drug Design : Carbamoyl and ester derivatives are preferred for prodrug strategies or hydrogen-bonding interactions .
- Material Science : Aromatic substituents (e.g., benzyl) enhance rigidity for hydrocarbon stapling in peptides .
- Safety : Aliphatic substituents (e.g., cyclopentylmethyl) may offer safer handling profiles compared to reactive sulfur or ester groups .
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